2-Methylbenzo[d]oxazol-5-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-methyl-1,3-benzoxazol-5-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O.ClH/c1-5-10-7-4-6(9)2-3-8(7)11-5;/h2-4H,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOANHVKSWQXRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90726444 | |
| Record name | 2-Methyl-1,3-benzoxazol-5-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
897439-70-2 | |
| Record name | 2-Methyl-1,3-benzoxazol-5-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbenzo[d]oxazol-5-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with acetic anhydride to form 2-methylbenzoxazole, followed by nitration and reduction to yield 2-methylbenzo[d]oxazol-5-amine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methylbenzo[d]oxazol-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as acidic or basic environments, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized benzoxazole derivatives.
Scientific Research Applications
Overview
2-Methylbenzo[d]oxazol-5-amine hydrochloride is a compound of significant interest in various fields of scientific research, particularly in medicinal chemistry, biology, and materials science. This article explores its applications, focusing on its biological activities, synthesis methods, and potential therapeutic uses.
This compound has shown promising biological activities, particularly in:
- Anticancer Research :
- Antimicrobial Activity :
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of various derivatives of this compound. It was found that modifications to the benzoxazole ring significantly impacted cytotoxicity. The most potent derivative had an IC50 value significantly lower than that of doxorubicin, indicating the potential for developing new cancer therapies based on this scaffold .
Case Study 2: Antimicrobial Activity
Research indicated that structural modifications enhanced antibacterial activity against resistant strains. Specific derivatives demonstrated improved efficacy, highlighting the importance of structure-activity relationships in optimizing therapeutic agents .
Data Tables
| Activity Type | Cell Line/Pathogen | IC50/MIC Values | Notes |
|---|---|---|---|
| Anticancer | MCF-7 | 0.65 μM | High efficacy compared to doxorubicin |
| Anticancer | A549 | 1.25 μM | Effective against lung cancer |
| Antimicrobial | Staphylococcus aureus | 32 μg/mL | Significant inhibition observed |
| Antimicrobial | E. coli | 16 μg/mL | Effective against Gram-negative bacteria |
Mechanism of Action
The mechanism of action of 2-Methylbenzo[d]oxazol-5-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Biological Activity
2-Methylbenzo[d]oxazol-5-amine hydrochloride is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, research findings, and potential applications.
- Chemical Formula : CHNO
- Molecular Weight : 134.14 g/mol
- CAS Number : 63837-12-7
- PubChem ID : 1482188
Biological Activity Overview
This compound exhibits various biological activities, including:
- Anticancer Activity : Studies indicate that this compound has potential antiproliferative effects against several cancer cell lines.
- Antibacterial Properties : The compound has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria.
- Immunosuppressive Effects : Research suggests that it may act as an immunosuppressive agent, inhibiting specific cellular pathways.
Anticancer Activity
Research has demonstrated that this compound can inhibit the growth of various cancer cell lines. A notable study assessed its activity against a panel of human tumor cell lines, revealing promising results.
| Cell Line | IC (µM) |
|---|---|
| HeLa (Cervical) | 9.27 |
| CaCo-2 (Colon) | 2.76 |
| H9c2 (Heart Myoblast) | 1.14 |
These findings indicate that the compound exhibits selective cytotoxicity, particularly against colon and cervical cancer cells, suggesting its potential as a therapeutic agent in oncology .
Antibacterial Properties
The antibacterial activity of this compound has been evaluated in vitro against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µM) |
|---|---|
| Staphylococcus aureus | 20 - 40 |
| Escherichia coli | 40 - 70 |
The compound demonstrated significant antibacterial effects, particularly against multi-drug resistant strains, suggesting its potential utility in treating bacterial infections .
Immunosuppressive Effects
In a study focused on immunosuppressive agents, this compound was identified as an uncompetitive inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH), which plays a crucial role in nucleotide synthesis. The compound exhibited reduced cytotoxicity while maintaining immunosuppressive activity, making it a candidate for further development in transplant medicine and autoimmune disorders .
Case Studies
Several case studies have highlighted the effectiveness of this compound in various experimental settings:
- Cancer Cell Line Study : A comprehensive evaluation of its effects on multiple cancer cell lines revealed that the compound significantly inhibited cell proliferation in a dose-dependent manner.
- Bacterial Resistance Study : In vitro tests showed that this compound could overcome resistance mechanisms in certain bacterial strains, indicating its potential as a novel antibiotic.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
